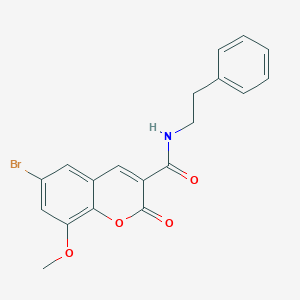![molecular formula C28H26N2O4S2 B288716 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline, also known as DIDS, is a chemical compound that has been widely used in scientific research for various applications. DIDS is a sulfonamide compound that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many fields.
作用机制
The mechanism of action of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves the binding of the compound to specific sites on ion channels and transporters, causing a conformational change that inhibits their activity. 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been shown to bind to the extracellular domain of ion channels and transporters, blocking the movement of ions or substrates through the channel or transporter.
Biochemical and Physiological Effects:
2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has a wide range of biochemical and physiological effects, depending on the specific ion channel or transporter that is inhibited. For example, inhibition of chloride channels by 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline can lead to changes in cell volume and membrane potential, while inhibition of the sodium-potassium pump can lead to changes in intracellular ion concentrations and cell excitability.
实验室实验的优点和局限性
One of the main advantages of using 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline in lab experiments is its specificity for certain ion channels and transporters, allowing researchers to selectively inhibit their activity. However, 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline also has limitations, such as its potential for off-target effects and the need for careful dosing to avoid toxicity.
List of
未来方向
1. Investigating the role of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline in the regulation of ion channels and transporters in various physiological processes, such as muscle contraction and nerve signaling.
2. Developing new compounds based on the structure of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline with improved specificity and potency.
3. Studying the effects of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline on ion channels and transporters in different disease states, such as hypertension and diabetes.
4. Investigating the potential clinical applications of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline, such as in the treatment of certain types of cancer.
5. Developing new methods for the synthesis and purification of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline, to improve its availability and reduce costs.
合成方法
The synthesis of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves the reaction of 5-bromo-1-naphthalenesulfonyl chloride with 3,4-dihydroisoquinoline in the presence of a base, followed by the reaction with a sulfonamide compound such as sulfanilamide. This results in the formation of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline, which can be purified and isolated using various techniques such as column chromatography.
科学研究应用
2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been widely used in scientific research for various applications, including the study of ion channels, transporters, and enzymes. 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of many ion channels, including chloride channels, sodium channels, and calcium channels. This inhibition can be used to study the role of these channels in various physiological processes, such as muscle contraction and nerve signaling.
2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has also been used to study the activity of transporters, such as the sodium-potassium pump and the glucose transporter. By inhibiting the activity of these transporters, researchers can study their role in various physiological processes, such as the regulation of blood pressure and the uptake of glucose in cells.
属性
产品名称 |
2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline |
|---|---|
分子式 |
C28H26N2O4S2 |
分子量 |
518.7 g/mol |
IUPAC 名称 |
2-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)naphthalen-1-yl]sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C28H26N2O4S2/c31-35(32,29-17-15-21-7-1-3-9-23(21)19-29)27-13-5-12-26-25(27)11-6-14-28(26)36(33,34)30-18-16-22-8-2-4-10-24(22)20-30/h1-14H,15-20H2 |
InChI 键 |
ZFJJARCZKSZDIP-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)N5CCC6=CC=CC=C6C5 |
规范 SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)N5CCC6=CC=CC=C6C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)





![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)

![1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)